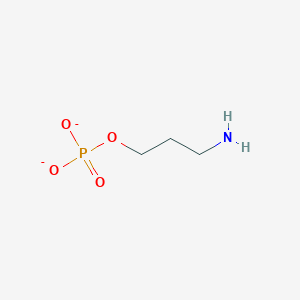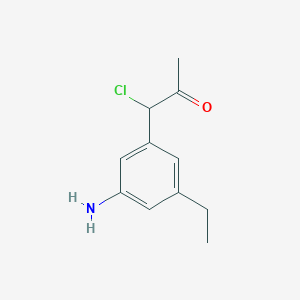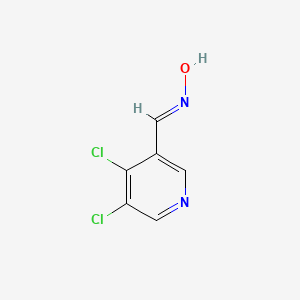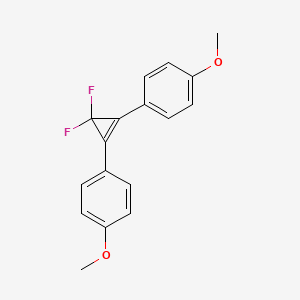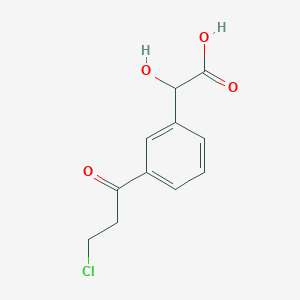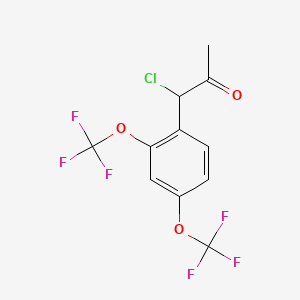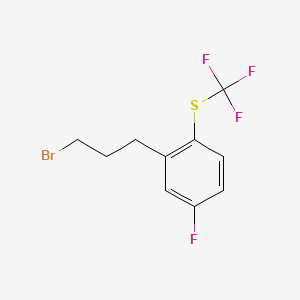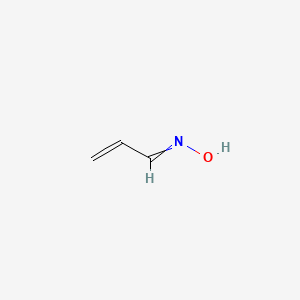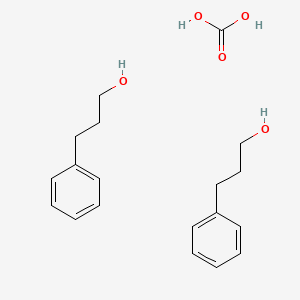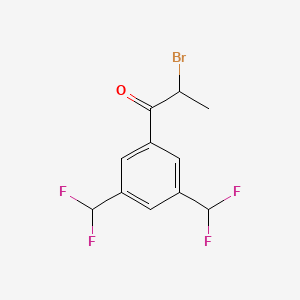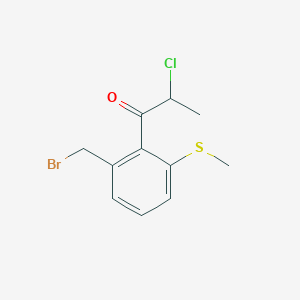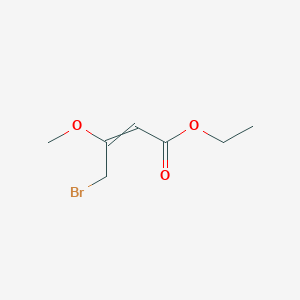![molecular formula C10H8BClN2O2 B14072592 (3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bipyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated bipyridine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding bipyridine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bipyridine scaffold .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and coordination chemistry. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4’-Bipyridin)-5-ylboronic acid: Lacks the chlorine substituent, which may affect its reactivity and applications.
(3-Bromo-[2,4’-bipyridin]-5-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
(3-Methyl-[2,4’-bipyridin]-5-yl)boronic acid: Contains a methyl group instead of chlorine, which can influence its chemical behavior
Uniqueness
The presence of the chlorine atom in (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the bipyridine scaffold sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H8BClN2O2 |
|---|---|
Poids moléculaire |
234.45 g/mol |
Nom IUPAC |
(5-chloro-6-pyridin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-5-8(11(15)16)6-14-10(9)7-1-3-13-4-2-7/h1-6,15-16H |
Clé InChI |
DHINSLPQJTXKIB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C2=CC=NC=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


